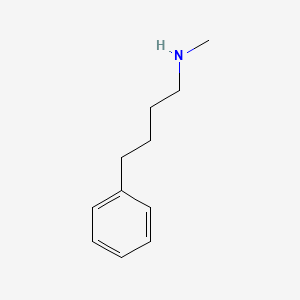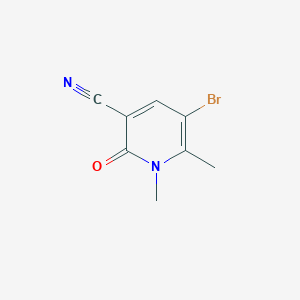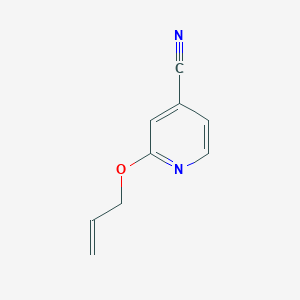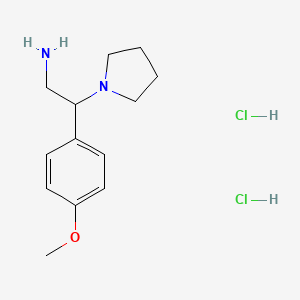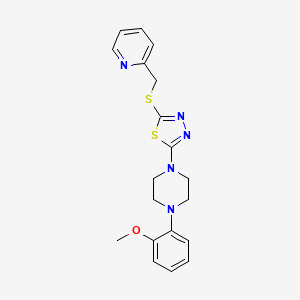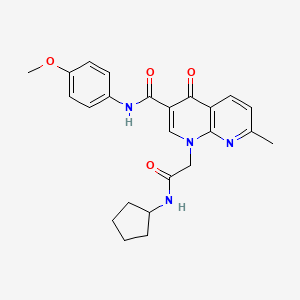
1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
The exact mass of the compound 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research has demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. These compounds, including a range of 2-substituents, have shown remarkable diversity in their effectiveness, with some having IC50 values less than 10 nM. This synthesis extends previous reactions leading to these compounds, highlighting their potential in cancer research and therapy (Deady et al., 2005).
Novel Heterocyclic Systems
Another study focused on the transformation of aminonaphthyridinones into novel heterocyclic systems. Specifically, the reaction involving Hofmann rearrangement led to the creation of unique compounds with pyrrole-type reactivity. This research not only contributes to the field of organic chemistry but also opens new pathways for the development of compounds with potential biological applications (Deady & Devine, 2006).
Structural and Pharmacokinetic Studies
Investigations into the structural and pharmacokinetic aspects of benzonaphthyridine anti-cancer agents have provided insights into their antitumor activity and tissue retention properties. These studies help in understanding the relationship between the chemical structure of these compounds and their biological effectiveness, offering crucial information for the development of more effective anticancer drugs (Lukka et al., 2012).
Anti-inflammatory and Anticancer Potential
Research into naphthyridine derivatives has also explored their anti-inflammatory and anticancer potentials. Compounds have been identified that not only exhibit high cytotoxicity against cancer cell lines but also inhibit the secretion of pro-inflammatory cytokines. Such findings suggest the dual therapeutic potential of these compounds, making them valuable candidates for further development in drug discovery (Madaan et al., 2013).
Propiedades
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-15-7-12-19-22(30)20(24(31)27-17-8-10-18(32-2)11-9-17)13-28(23(19)25-15)14-21(29)26-16-5-3-4-6-16/h7-13,16H,3-6,14H2,1-2H3,(H,26,29)(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCYRBSAWJJYRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

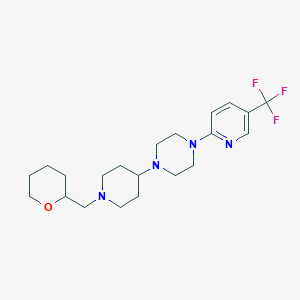

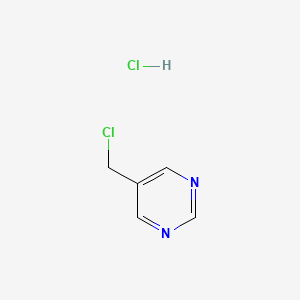
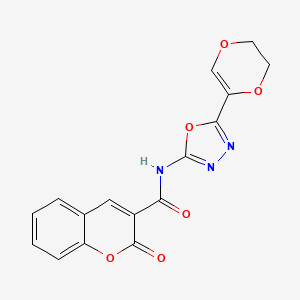
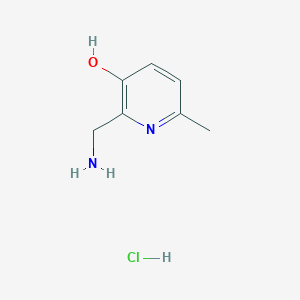
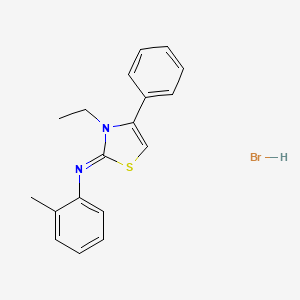
![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)

